4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde
Description
4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde (CAS: 2460375-95-3) is an electron-deficient aromatic compound featuring a benzo[c][1,2,5]thiadiazole (BTD) core substituted with two fluorine atoms at the 5- and 6-positions. The BTD core is symmetrically linked to benzaldehyde groups via ethynyl spacers, enabling π-conjugation extension and reactivity for covalent organic framework (COF) formation . The fluorine substituents enhance electron-withdrawing properties, which tune optical absorption/emission and charge transport behavior . Aldehyde groups facilitate crosslinking in COFs, making the compound valuable in materials science for sensing and catalysis . Its synthesis typically involves Sonogashira coupling between fluorinated BTD bromides and aldehyde-terminated aryl acetylenes .
Properties
IUPAC Name |
4-[2-[5,6-difluoro-4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10F2N2O2S/c25-21-19(11-9-15-1-5-17(13-29)6-2-15)23-24(28-31-27-23)20(22(21)26)12-10-16-3-7-18(14-30)8-4-16/h1-8,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPKVNUYOJHXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=C(C(=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as difluorobenzene derivatives, followed by subsequent functionalization to introduce the aldehyde groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry and Materials Science: This compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Biology and Medicine: In biological research, 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde can be employed as a fluorescent probe or a building block for bioconjugation. Its potential medicinal applications include the design of new pharmaceuticals with enhanced efficacy and selectivity.
Industry: The compound's versatility extends to industrial applications, where it can be used in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in photovoltaic devices, it may act as an electron acceptor, facilitating charge separation and transport. In biological systems, its fluorescent properties can be harnessed for imaging and tracking cellular processes.
Molecular Targets and Pathways:
Photovoltaic Devices: Interaction with other organic materials to form a heterojunction, enhancing charge separation and transport.
Biological Systems: Binding to specific biomolecules or cellular components, enabling fluorescence-based imaging.
Comparison with Similar Compounds
Non-Fluorinated Analog: 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (CAS: 914651-17-5)
Fluorinated Derivatives with Alternative Substituents
- Example : 2FBT-2TPE (5,6-difluoro-BTD core with triphenylethylene (TPE) groups) .
- Properties :
- Aggregation-induced emission (AIE) with quantum yield of 38% in solid state.
- Fluorination enhances rigidity and reduces aggregation-caused quenching.
- Applications : Solid-state luminescent materials.
Electronic and Optical Properties
Analysis: Fluorination red-shifts absorption/emission and narrows bandgaps by strengthening ICT. The target compound’s large Stokes shift (200 nm) is comparable to DTPA-BT-F, making it suitable for super-resolution microscopy . Non-fluorinated analogs exhibit weaker ICT due to reduced electron deficiency.
COF Construction
Optoelectronics
Biological Activity
The compound 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Characteristics
- Chemical Formula : CHFNOS
- Molecular Weight : 428.41 g/mol
- CAS Number : 2460375-95-3
The structure of the compound features a thiadiazole core, which is known for its diverse biological activities. The presence of fluorine atoms in the benzothiadiazole moiety enhances its electronic properties and may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various pathogens, including Candida albicans and Escherichia coli . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antiviral Activity
A notable area of interest is the antiviral potential of thiadiazole derivatives. Compounds similar to 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde have demonstrated inhibitory effects on viral proteases, which are crucial for viral replication . For example, certain thiazolidinone derivatives showed IC values as low as 0.01 μM against SARS-CoV-2 protease .
Cytotoxicity and Cellular Viability
Evaluations of cytotoxic effects have revealed that while some derivatives exhibit strong antiviral or antimicrobial properties, they may also affect the viability of human cells. For instance, compounds tested against MRC-5 human fibroblast cells showed dose-dependent cytotoxicity with varying degrees of impact depending on the specific structure and substituents .
Study 1: Antimicrobial Efficacy
A study evaluating a series of thiadiazole derivatives found that specific substitutions on the benzene ring significantly influenced antimicrobial activity. Compounds with fluorine substitutions showed enhanced efficacy against resistant strains of Klebsiella pneumoniae and E. coli, highlighting the importance of molecular design in developing effective antimicrobial agents .
Study 2: Antiviral Screening
In another investigation focusing on antiviral properties, a derivative closely related to our compound was tested against SARS-CoV-2. The results indicated that certain structural modifications led to improved binding affinity to viral proteases, suggesting a promising avenue for therapeutic development .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
